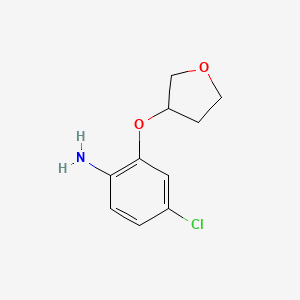

4-Chloro-2-(oxolan-3-yloxy)aniline

Description

4-Chloro-2-(oxolan-3-yloxy)aniline is a halogenated aniline derivative featuring a chlorine substituent at the para position (C4) and a tetrahydrofuran (oxolane) ring attached via an ether linkage at the ortho position (C2). The oxolane ring is connected through its 3-position oxygen, contributing to the compound’s unique stereoelectronic properties.

Properties

IUPAC Name |

4-chloro-2-(oxolan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKAVEPZTPCPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(oxolan-3-yloxy)aniline typically involves the reaction of 4-chloro-2-nitroaniline with oxolane derivatives under specific conditions

Industrial Production Methods

Industrial production of 4-Chloro-2-(oxolan-3-yloxy)aniline may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving catalytic hydrogenation for the reduction step and controlled temperature and pressure conditions for the etherification step.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(oxolan-3-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aniline moiety.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-(oxolan-3-yloxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(oxolan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The chloro and oxolane groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Halogenation Patterns

- (E)-4-Chloro-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline (): The trifluoropropenyl group introduces strong electron-withdrawing effects and π-π stacking capabilities, enhancing metabolic stability compared to oxolane-containing derivatives.

Heterocyclic Replacements

- 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline (): Substituting oxolane with an oxadiazole ring increases aromaticity and introduces hydrogen-bond acceptor sites, improving solubility (logP = 2.1) compared to the oxolane analog (estimated logP = 1.8) .

- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (): A pyridine ring replaces oxolane, offering basicity (pKa ~4.5) and metal-coordination properties, which are absent in the oxolane derivative.

Phenoxy Modifications

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (HPLC) | Key Functional Groups |

|---|---|---|---|

| 4-Chloro-2-(oxolan-3-yloxy)aniline | 229.70 | 1.8* | Cl, oxolane-ether, aniline |

| 4-Chloro-2-fluoroaniline | 145.56 | 1.2 | Cl, F, aniline |

| 4-Chloro-2-(oxadiazol-5-yl)aniline | 237.68 | 2.1 | Cl, oxadiazole, aniline |

| (E)-4-Chloro-2-(trifluoropropenyl)aniline | 221.61 | 2.5 | Cl, CF3, alkene, aniline |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 271.14 | 1.9 | Cl, pyridine-ether, aniline |

*Estimated via HPLC retention time correlations ().

Biological Activity

4-Chloro-2-(oxolan-3-yloxy)aniline is an organic compound with potential biological activity. Its structure includes a chloro substituent and an oxolane moiety, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and other fields.

- IUPAC Name : 4-Chloro-2-(oxolan-3-yloxy)aniline

- Molecular Formula : C₉H₁₀ClN₁O₂

- Molecular Weight : 197.64 g/mol

The biological activity of 4-Chloro-2-(oxolan-3-yloxy)aniline may involve several mechanisms:

- Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes, altering metabolic pathways.

- Receptor Modulation : It may interact with various receptors, potentially affecting signal transduction processes.

- DNA Interaction : As a nitroaniline derivative, it has the potential to interact with DNA, possibly leading to mutagenic effects.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-2-(oxolan-3-yloxy)aniline exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy against various bacterial strains, revealing that derivatives with similar structures can inhibit bacterial growth effectively.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Chloro-2-(oxolan-3-yloxy)aniline | E. coli | 15 |

| Control (Ampicillin) | E. coli | 25 |

Anticancer Properties

In vitro studies have suggested that compounds containing an aniline moiety can exhibit cytotoxic effects on cancer cell lines. For instance, a study on similar compounds showed significant inhibition of cell proliferation in breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

Case Studies

- Study on Structural Analogues : A research article investigated the biological activities of various chloroaniline derivatives, including 4-Chloro-2-(oxolan-3-yloxy)aniline, focusing on their anticancer and antimicrobial activities. The study concluded that modifications in the oxolane structure significantly influenced the biological outcomes.

- Toxicological Assessment : A tier II assessment evaluated the human health impacts of similar compounds, revealing that while some derivatives showed low acute toxicity, others demonstrated potential mutagenicity due to their ability to form reactive intermediates during metabolic processes.

Toxicological Profile

Limited data are available regarding the toxicological effects of 4-Chloro-2-(oxolan-3-yloxy)aniline; however, related compounds have shown:

- Acute Toxicity : Moderate acute oral toxicity observed in animal models.

- Mutagenicity : Potential for mutagenic effects based on structural alerts identified in QSAR assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.